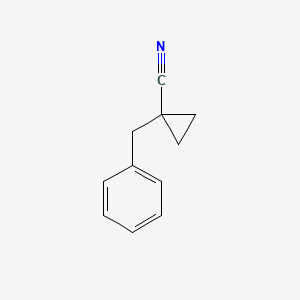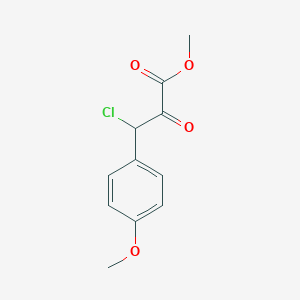
5-Methyl-3-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-furancarboxamide is an organic compound belonging to the furan carboxamide family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom The presence of a carboxamide group at the 3-position and a methyl group at the 5-position of the furan ring gives this compound its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methyl-3-furancarboxamide can be synthesized through several methods. One common approach involves the reaction of 5-methylfuran-2-carbonyl chloride with appropriate amines. For example, the reaction of 5-methylfuran-2-carbonyl chloride with 4-aminoacetophenone, 3-aminobenzophenone, or 4-aminobenzophenone in the presence of dichloromethane and pyridine as a solvent yields the desired carboxamide .
Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form ethyl 4-acetyl-5-methylfuran-3-carboxylate. This intermediate can then be converted to this compound through further reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a method to enhance reaction rates and yields under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-furancarboxamide undergoes various chemical reactions, including:
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Singlet oxygen or triplet chromophoric dissolved organic matter (3CDOM*) are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for the reduction of the carboxamide group.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-diones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated furans.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-furancarboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential hypolipidemic agents.
Environmental Chemistry: It is used as a model compound to study the competition between singlet oxygen and triplet chromophoric dissolved organic matter in photodegradation reactions.
Materials Science: The unique chemical structure of this compound makes it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-furancarboxamide depends on its application:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxamide: Similar structure but lacks the methyl group at the 5-position.
Furan-3-carboxamide: Similar structure but lacks the methyl group at the 5-position.
5-Methylfuran-2-carboxamide: Similar structure but the carboxamide group is at the 2-position instead of the 3-position.
Uniqueness
5-Methyl-3-furancarboxamide is unique due to the specific positioning of the methyl and carboxamide groups, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 5-position enhances its lipophilicity, making it more effective in certain medicinal applications compared to its non-methylated counterparts .
Eigenschaften
CAS-Nummer |
203792-34-1 |
|---|---|
Molekularformel |
C6H7NO2 |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
5-methylfuran-3-carboxamide |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H2,7,8) |
InChI-Schlüssel |
JTYANDMCWCBSQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CO1)C(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6'-Cyano-3,4,5,6-tetrahydro-2H-[1,3]bipyridinyl-4-carboxylic acid ethyl ester](/img/structure/B8652411.png)
![Diethyl [(2-bromophenyl)methylidene]propanedioate](/img/structure/B8652416.png)




![Ethanone, 1-[3-(bromomethyl)-1,4-dioxido-2-quinoxalinyl]-](/img/structure/B8652433.png)
![1-acetyl-3-trifluoromethyl-5,6-dihydro-8H-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B8652446.png)






